molecular formula C20H20N2OS B2887023 Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone CAS No. 1706263-56-0

Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone

Cat. No.: B2887023
CAS No.: 1706263-56-0
M. Wt: 336.45
InChI Key: BWQGIXYSSLKKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Mechanism of Action

Target of Action

Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme in Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, leading to the inhibition of the enzyme’s activity . This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its biosynthesis is crucial for the survival and pathogenicity of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to downstream effects such as compromised cell wall integrity and potentially, cell death .

Pharmacokinetics

The compound was designed and synthesized using in silico admet prediction , suggesting that its pharmacokinetic properties were considered during its development

Result of Action

The result of the compound’s action is the inhibition of the DprE1 enzyme, leading to the disruption of arabinogalactan biosynthesis . This disruption compromises the integrity of the mycobacterial cell wall, which can potentially lead to cell death . The compound has demonstrated potent anti-tubercular activity in vitro .

Preparation Methods

The synthesis of Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone can be achieved through various synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions typically involve the use of solvents such as dioxane and catalysts like Pd(PPh3)4. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Chemical Reactions Analysis

Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone undergoes various types of chemical reactions, including:

Scientific Research Applications

Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone has a wide range of scientific research applications:

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(3-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-20(16-9-10-18-19(12-16)24-14-21-18)22-11-5-4-8-17(13-22)15-6-2-1-3-7-15/h1-3,6-7,9-10,12,14,17H,4-5,8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQGIXYSSLKKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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